(E)-1-[1-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]indol-3-yl]-N-(1,2,4-triazol-4-yl)methanimine
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Description
(E)-1-[1-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]indol-3-yl]-N-(1,2,4-triazol-4-yl)methanimine is a useful research compound. Its molecular formula is C23H25N5O and its molecular weight is 387.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-({1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine is 387.20591044 g/mol and the complexity rating of the compound is 535. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Nickel(II)−Methyl Complexes with Water-Soluble Ligands
This research focuses on nickel(II) methyl complexes with various water-soluble ligands, highlighting their potential as water-soluble catalyst precursors for ethylene polymerization. The study examines the catalytic properties in disperse aqueous systems, indicating the role of these complexes in polymer particle formation and size variation, which may relate to applications in materials science and polymer chemistry (Korthals, Göttker-Schnetmann, & Mecking, 2007).
Synthesis and Characterization of Novel Compounds
Another study details the synthesis of a new compound via the reaction of 9-ethyl-9H-carbazole-3-carbaldehyde with 5-amino-3,4-dimethylisoxazole, highlighting techniques like elemental analysis and spectral analysis for structure confirmation. This research could provide insights into synthetic methodologies and structural characterization relevant to the chemical compound (Asiri, Khan, & Rasul, 2010).
Schiff Bases and Tautomerism
Research on N-(2,3-dihydroxybenzylidene)amine derivatives explores the structural aspects and tautomerism, emphasizing the influence of intramolecular hydrogen bonding. Such studies on Schiff bases and their tautomeric equilibria may offer insights into the behavior of structurally similar compounds under various conditions (Mansilla-Koblavi et al., 1995).
Macrocyclic and Macrocyclic Compartmental Schiff Bases
This study highlights the synthesis, characterization, and metal ion interaction of acyclic and cyclic Schiff bases, providing a foundation for understanding the complexation behavior of ligands with metal ions. Such interactions are crucial for applications in coordination chemistry and catalysis (Aguiari et al., 1992).
Complex Formation with Metal Ions
An NMR study on a bis-kojic acid derivative's interaction with Al(III) and Zn(II) ions sheds light on the complex formation behavior in solution, including coordination involving nitrogen and oxygen donor atoms. This research may inform on ligand-metal ion interactions relevant to the compound of interest, particularly in medicinal chemistry and bioinorganic applications (Peana et al., 2015).
Properties
IUPAC Name |
(E)-1-[1-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]indol-3-yl]-N-(1,2,4-triazol-4-yl)methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O/c1-17(2)20-9-8-18(3)12-23(20)29-11-10-27-14-19(13-26-28-15-24-25-16-28)21-6-4-5-7-22(21)27/h4-9,12-17H,10-11H2,1-3H3/b26-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJLVGYQYWOHPGU-LGJNPRDNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCCN2C=C(C3=CC=CC=C32)C=NN4C=NN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C(C)C)OCCN2C=C(C3=CC=CC=C32)/C=N/N4C=NN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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